1-Butyl-1-methylpiperidinium iodide
Overview
Description
Mechanism of Action
Target of Action
1-Butyl-1-methylpiperidinium iodide is a type of ionic liquid It’s often used as a solvent or catalyst in various chemical reactions .
Mode of Action
The exact mode of action of this compound is not well-documented. As an ionic liquid, it likely interacts with its targets through ionic interactions. The positively charged piperidinium ion and the negatively charged iodide ion may interact with other charged entities in a system, influencing the course of chemical reactions .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a solvent or catalyst in a given system. It can facilitate chemical reactions or serve as a medium in which reactions take place .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature and pressure can affect the compound’s physical and chemical properties, and thus its performance as a solvent or catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-1-methylpiperidinium iodide can be synthesized through a quaternization reaction. This involves the reaction of 1-methylpiperidine with 1-iodobutane under controlled conditions . The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-1-methylpiperidinium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-butyl-1-methylpiperidinium hydroxide .
Scientific Research Applications
1-Butyl-1-methylpiperidinium iodide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Butyl-1-methylpyrrolidinium iodide: Similar in structure but with a pyrrolidinium ring instead of a piperidinium ring.
1-Butyl-3-methylimidazolium iodide: Contains an imidazolium ring and is known for its use in green chemistry.
Uniqueness
1-Butyl-1-methylpiperidinium iodide is unique due to its specific ionic properties and stability, which make it suitable for a wide range of applications compared to its counterparts .
Properties
IUPAC Name |
1-butyl-1-methylpiperidin-1-ium;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N.HI/c1-3-4-8-11(2)9-6-5-7-10-11;/h3-10H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAKIOMAIRZQKN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCCC1)C.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049289 | |
Record name | 1-Butyl-1-methylpiperidinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37971-78-1 | |
Record name | 1-Butyl-1-methylpiperidinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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